molecular formula C15H9ClN4O2 B3404009 3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192220-20-4

3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B3404009
CAS RN: 1192220-20-4
M. Wt: 312.71 g/mol
InChI Key: PILJIPCVWNBJIJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxadiazole family of compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory activity through the inhibition of the NF-κB signaling pathway (Zhang et al., 2017). Additionally, this compound has also been found to induce apoptosis in cancer cells through the activation of the caspase cascade (Kumar et al., 2019).
Biochemical and Physiological Effects
Studies have shown that 3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole exhibits significant anti-inflammatory activity in animal models of inflammation (Zhang et al., 2017). Additionally, this compound has also been found to possess anti-cancer and anti-microbial properties, making it a potential candidate for the development of new drugs (Zhang et al., 2017; Kumar et al., 2019). However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its potential as a therapeutic agent. This compound exhibits significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments (Kumar et al., 2019).

Future Directions

There are several potential future directions for research on 3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One area of research could be focused on the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Furthermore, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments. Finally, studies could also investigate the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders.
Conclusion
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. However, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for other diseases.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that this compound exhibits significant anti-inflammatory activity in animal models of inflammation (Zhang et al., 2017). Additionally, this compound has also been found to possess anti-cancer and anti-microbial properties, making it a potential candidate for the development of new drugs (Zhang et al., 2017; Kumar et al., 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O2/c16-10-5-3-9(4-6-10)14-17-15(22-20-14)12-8-11(18-19-12)13-2-1-7-21-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILJIPCVWNBJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(4-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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